molecular formula C14H13ClN2S B5002884 3-Benzyl-1,3-benzothiazol-3-ium-2-amine;chloride

3-Benzyl-1,3-benzothiazol-3-ium-2-amine;chloride

Cat. No.: B5002884
M. Wt: 276.8 g/mol
InChI Key: YDVMESRSGYBUJI-UHFFFAOYSA-N
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Description

3-Benzyl-1,3-benzothiazol-3-ium-2-amine;chloride: is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzothiazole ring, and an amine group at the 2-position. The chloride ion serves as the counterion to balance the charge of the cationic benzothiazolium structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,3-benzothiazol-3-ium-2-amine;chloride typically involves the reaction of 2-aminobenzothiazole with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the benzothiazole attacks the benzyl chloride, resulting in the formation of the benzylated product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the benzothiazolium ring, potentially converting it to a dihydrobenzothiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or sodium thiolate (NaS) are employed under basic conditions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Hydroxylated, cyanated, or thiolated benzothiazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex benzothiazole derivatives

Biology: In biological research, benzothiazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and fluorescent probes. The unique structure of 3-Benzyl-1,3-benzothiazol-3-ium-2-amine;chloride allows it to interact with biological macromolecules, making it a valuable tool in biochemical assays.

Medicine: The compound and its derivatives are investigated for their pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. The benzothiazole scaffold is known to exhibit a wide range of biological activities, making it a promising candidate for drug development.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and rubber accelerators. Its ability to form stable complexes with metals also makes it useful in the field of coordination chemistry.

Mechanism of Action

The mechanism of action of 3-Benzyl-1,3-benzothiazol-3-ium-2-amine;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the benzyl group can enhance binding affinity through hydrophobic interactions. The amine group at the 2-position can form hydrogen bonds with polar residues, further stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

    1,3-Benzothiazole: The parent compound without the benzyl and amine groups.

    2-Aminobenzothiazole: Lacks the benzyl group but contains the amine group at the 2-position.

    3-Benzyl-1,3-benzothiazol-3-ium chloride: Similar structure but without the amine group at the 2-position.

Uniqueness: 3-Benzyl-1,3-benzothiazol-3-ium-2-amine;chloride is unique due to the presence of both the benzyl and amine groups, which confer distinct chemical and biological properties. The benzyl group enhances lipophilicity and membrane permeability, while the amine group provides additional sites for hydrogen bonding and electrostatic interactions. These features make the compound versatile in various applications, from organic synthesis to biological research.

Properties

IUPAC Name

3-benzyl-1,3-benzothiazol-3-ium-2-amine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S.ClH/c15-14-16(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14;/h1-9,15H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVMESRSGYBUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=C(SC3=CC=CC=C32)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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